molecular formula C13H6BrF6NO B13425716 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

Cat. No.: B13425716
M. Wt: 386.09 g/mol
InChI Key: DQEWVBBWKNYJMF-UHFFFAOYSA-N
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Description

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline (CAS: 2244083-60-9) is a halogenated aniline derivative with a substituted phenoxy group. Its structure features:

  • A bromine atom at position 3 on the aniline ring.
  • A fluorine atom at position 5 on the aniline ring.
  • A 2,6-difluoro-4-(trifluoromethyl)phenoxy group at position 2.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of agrochemicals and bioactive molecules due to its electron-withdrawing substituents (e.g., trifluoromethyl, halogens), which enhance stability and modulate reactivity .

Properties

Molecular Formula

C13H6BrF6NO

Molecular Weight

386.09 g/mol

IUPAC Name

3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline

InChI

InChI=1S/C13H6BrF6NO/c14-7-3-6(15)4-10(21)11(7)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

DQEWVBBWKNYJMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)F)N)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The presence of multiple halogen atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex biaryl compounds.

Scientific Research Applications

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a phenoxy group can influence its binding affinity and reactivity with various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound is compared below with analogs sharing halogenated aniline cores or trifluoromethyl/phenoxy substituents. Structural similarity scores (0–1 scale) and differences are highlighted:

Compound Name CAS Number Substituents (Aniline Ring) Additional Groups Similarity Score Reference
Target Compound 2244083-60-9 3-Br, 5-F, 2-OPh(2,6-F₂-4-CF₃) 2,6-difluoro-4-CF₃ phenoxy 1.00
2-Bromo-4-fluoro-6-methylaniline 202865-77-8 2-Br, 4-F, 6-CH₃ None 0.84
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 4-Br, 3-CF₃ None 0.87
5-Bromo-2-fluoro-4-methylaniline 945244-29-1 5-Br, 2-F, 4-CH₃ None 0.82
3-Bromo-5-(trifluoromethyl)aniline 54962-75-3 3-Br, 5-CF₃ None 0.80

Notes:

  • Phenoxy Group: The target compound’s 2,6-difluoro-4-CF₃ phenoxy group distinguishes it from simpler halogenated anilines, increasing steric bulk and electron-withdrawing effects.
  • Trifluoromethyl Position: Analogs like 4-Bromo-3-(trifluoromethyl)aniline lack the phenoxy moiety but share CF₃-driven lipophilicity .

Physicochemical Properties

  • Solubility: The trifluoromethyl and phenoxy groups in the target compound reduce water solubility compared to non-phenoxy analogs (e.g., 2-Bromo-4-fluoro-6-methylaniline), as CF₃ and aryl ethers enhance hydrophobicity .
  • Stability : Electron-withdrawing groups (Br, F, CF₃) stabilize the aniline ring against oxidation, a feature shared with 3-Bromo-5-(trifluoromethyl)aniline .

Research Findings and Patent Context

  • Patent Relevance: The compound’s structural motifs align with patented agrochemicals (e.g., EP 4 374 877 A2), where trifluoromethylphenoxy groups improve pesticidal activity .

Biological Activity

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula C14H6BrF8NO2C_{14}H_6BrF_8NO_2 and a molecular weight of approximately 452.09 g/mol, includes various halogen substituents that influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom, multiple fluorine atoms, and a phenoxy group, which contribute to its reactivity and interaction with biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Structural Formula

3 Bromo 2 2 6 difluoro 4 trifluoromethyl phenoxy 5 fluoroaniline\text{3 Bromo 2 2 6 difluoro 4 trifluoromethyl phenoxy 5 fluoroaniline}

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₆BrF₈NO₂
Molecular Weight452.09 g/mol
CAS Number2244086-16-4

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline exhibit moderate to good antimicrobial activity. A study on structurally related compounds demonstrated significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, studies have shown that fluorinated anilines can act as effective inhibitors of tyrosinase, an enzyme critical in melanin synthesis. The IC50 values for related compounds have been reported in the range of 1.71 to 4.39 µM . This suggests that 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline may also possess similar inhibitory effects.

Case Studies

  • Antimicrobial Studies : A series of fluorinated compounds were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that the introduction of halogen groups significantly improved the antimicrobial efficacy compared to non-fluorinated counterparts .
  • Enzyme Activity : In a comparative study, various aniline derivatives were assessed for their tyrosinase inhibition capabilities. The results showed that fluorinated derivatives had enhanced binding affinities due to their electronic properties, leading to improved inhibition profiles .

The biological activity of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline can be attributed to several mechanisms:

  • Electrophilic Interactions : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic sites on target proteins.
  • Hydrophobic Interactions : The lipophilic character due to multiple fluorine atoms enhances membrane permeability and binding affinity to lipid bilayers.
  • Specificity for Enzymatic Targets : The structural configuration allows for selective binding to active sites of enzymes such as tyrosinase and other relevant targets in metabolic pathways.

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